molecular formula C16H16O4 B5180568 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one CAS No. 86048-54-6

4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B5180568
CAS No.: 86048-54-6
M. Wt: 272.29 g/mol
InChI Key: VLZYGOANNLHKCX-UHFFFAOYSA-N
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Description

Significance within Coumarin (B35378) Chemistry and Heterocyclic Research

The significance of 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is derived from its core structure, the 4-methylcoumarin (B1582148) scaffold. Coumarin derivatives are recognized for their diverse pharmacological activities and are present in many dietary plants and herbal remedies. nih.govmdpi.com The 7-hydroxy-4-methylcoumarin precursor is a pivotal building block in organic synthesis, enabling the creation of a vast library of heterocyclic derivatives through modification of the hydroxyl group. uobaghdad.edu.iqresearchgate.net

The ether linkage at the 7-position is a common strategy to modulate the biological and photophysical properties of the coumarin ring. researchgate.net Researchers synthesize various 7-alkoxy derivatives to investigate structure-activity relationships (SAR) for a range of biological targets. nih.gov This class of compounds is explored for numerous applications, including:

Anticancer Agents: Many 4-methylcoumarin derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govmdpi.com

Fluorescent Probes: The coumarin nucleus is inherently fluorescent, and its derivatives are widely used as fluorescent probes and dyes in biochemical assays and imaging. mdpi.com

Biological Signaling Modulation: Analogs, specifically 7-alkoxycoumarins, have been studied for their ability to interact with crucial biological receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in cellular metabolism and response to environmental toxins. tum.deacs.orgnih.gov

The synthesis of compounds like this compound allows for the systematic exploration of how the size, shape, and functionality of the alkoxy group at the 7-position influence these properties.

Historical Overview of Key Discoveries Relevant to the Compound's Structural Class

The history of this compound's structural class is rooted in the discovery and synthesis of coumarins.

Discovery of Coumarin: The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata). rsc.org This discovery paved the way for the identification of a large family of related natural products.

Pechmann Condensation: A pivotal moment in synthetic coumarin chemistry was the development of the Pechmann condensation in 1884. This acid-catalyzed reaction of a phenol (B47542) with a β-keto ester remains a primary method for synthesizing the 4-methylcoumarin core. researchgate.net The precursor for the title compound, 7-hydroxy-4-methylcoumarin, is efficiently synthesized via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. uobaghdad.edu.iqnih.gov

Discovery of Biological Activity: The discovery of Dicoumarol, a naturally occurring anticoagulant formed in spoiled sweet clover, highlighted the potent biological activity of coumarin derivatives and spurred extensive research into their therapeutic potential. rsc.org

Williamson Ether Synthesis: The specific ether linkage in this compound is typically formed through the Williamson ether synthesis, a fundamental reaction in organic chemistry dating back to the 1850s. This reaction involves the SN2 reaction between an alkoxide (formed from 7-hydroxy-4-methylcoumarin) and an alkyl halide (such as 2-chlorocyclohexanone). nih.gov

These foundational discoveries in natural product isolation and synthetic methodology have enabled the systematic development of coumarin derivatives for diverse scientific investigations.

Current Research Trajectories for the Compound and its Analogs

While specific research on this compound is not extensively published, the research trajectories for its close analogs are well-defined and highly active. The primary focus is on the synthesis of novel derivatives and the evaluation of their biological activities.

Key Research Areas:

Medicinal Chemistry and Drug Discovery: A major thrust of current research is the synthesis of new 4-methylcoumarin derivatives as potential therapeutic agents. Structure-activity relationship (SAR) studies are conducted to optimize their efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. nih.govmdpi.comuobaghdad.edu.iq For instance, studies on 7,8-dihydroxy-4-methylcoumarins have identified potent cytotoxic agents against human cancer cells. nih.gov

Interaction with Biological Receptors: Research is actively exploring the interaction of 7-alkoxycoumarin analogs with specific cellular targets. Studies have shown that the nature of the alkoxy side chain at the 7-position is a key determinant for activation of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological and pathological processes. researchgate.netacs.orgacs.org

Development of Hybrid Molecules: A modern approach involves creating hybrid molecules that combine the 4-methylcoumarin scaffold with other bioactive heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) or Schiff bases, to generate novel compounds with potentially enhanced or synergistic biological activities. uobaghdad.edu.iqmdpi.comuobaghdad.edu.iq

Materials Science: The inherent fluorescence of the coumarin core continues to be exploited. Research is ongoing to develop new coumarin-based derivatives for applications as fluorescent probes, sensors, and components in polymer chemistry. mdpi.com

The compound this compound represents a structural variation within this field of research, where the introduction of a cyclic keto-ether moiety could impart unique conformational constraints and hydrogen bonding capabilities, potentially leading to novel biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-16(18)20-15-9-11(6-7-12(10)15)19-14-5-3-2-4-13(14)17/h6-9,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZYGOANNLHKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387398
Record name 4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86048-54-6
Record name 4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Methyl 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the target molecule, 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, reveals two primary strategic disconnections. The most logical initial disconnection is the C-O ether bond, which links the coumarin (B35378) core to the cyclohexanone (B45756) moiety. This disconnection is based on the robust and widely utilized Williamson ether synthesis, suggesting 7-hydroxy-4-methylcoumarin and a 2-halocyclohexanone as key precursors. This approach isolates the synthesis of the two main components.

The second disconnection breaks down the 2H-chromen-2-one (coumarin) core itself. The most common and efficient strategy for this disconnection is through the Pechmann condensation reaction. This approach identifies a phenol (B47542) (resorcinol) and a β-ketoester (ethyl acetoacetate) as the fundamental starting materials for the coumarin scaffold. This two-step disconnection strategy provides a convergent and flexible route to the target molecule and its analogues.

Targeted Synthesis of the 2H-Chromen-2-one Core

The central scaffold of the target molecule is 7-hydroxy-4-methylcoumarin (also known as β-methylumbelliferone). Its synthesis is a well-established process, with the Pechmann condensation being the most prominent method.

The Pechmann condensation is a one-pot synthesis that involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) reacts with ethyl acetoacetate. The mechanism is believed to proceed through three main steps: transesterification, electrophilic aromatic substitution, and dehydration, although the exact sequence can be debated. acs.orgarkat-usa.org

The reaction is typically catalyzed by strong acids. Concentrated sulfuric acid is a traditional and effective catalyst, though it can lead to harsh reaction conditions and the formation of side products. rsc.orgyoutube.com To mitigate these issues and improve yields and environmental compatibility, a wide array of alternative catalysts have been investigated. These include solid acid catalysts like zeolites, Amberlyst-15, and nano-crystalline sulfated-zirconia, as well as ionic liquids. rsc.orgresearchgate.net These heterogeneous catalysts offer advantages such as easier product separation, catalyst recyclability, and often milder reaction conditions. researchgate.net Microwave-assisted synthesis has also been employed to significantly reduce reaction times. researchgate.net

While the Pechmann condensation is dominant, other routes to the coumarin core exist, such as the Perkin, Knoevenagel, and Wittig reactions, which provide alternative pathways from different starting materials like salicylaldehydes. arkat-usa.orgnih.gov

Comparison of Catalysts for Pechmann Condensation of Resorcinol and Ethyl Acetoacetate
CatalystReaction ConditionsYield (%)Reference
Conc. H₂SO₄Room Temp, 18-24 hGood rsc.orgiosrjournals.org
Amberlyst-15110°C, Solvent-free, 100 min~95 researchgate.net
ZnO/Sulfated ZirconiaRefluxGood arkat-usa.org
Fe₃O₄@C@OSO₃H120°C, Solvent-freeGood rsc.org
Oxalic AcidEthanol, AbatementGood sathyabama.ac.in

The precursor, 7-hydroxy-4-methylcoumarin, possesses several reactive sites that allow for further derivatization. The 7-hydroxy group is the most prominent, acting as a nucleophile or directing group. It can undergo nitration, preferentially at the C8 position, under standard nitrating conditions (HNO₃/H₂SO₄). researchgate.net It also activates the aromatic ring for electrophilic substitution reactions such as the Duff reaction (formylation) at the C8 position using hexamethylenetetramine. researchgate.net Furthermore, the hydroxyl group can be coupled with diazonium salts to form azo compounds. niscpr.res.in

The 4-methyl group is also reactive and can participate in condensation reactions. For instance, it can react with benzaldehyde in the presence of a base like piperidine to yield a 4-styryl derivative, extending the conjugation of the system. iosrjournals.org These derivatization reactions highlight the chemical versatility of the coumarin core, allowing for the synthesis of a broad library of compounds from a common intermediate.

Introduction of the (2-Oxocyclohexyl)oxy Moiety

The final key transformation in the synthesis of the target compound is the formation of the ether linkage between the 7-hydroxy-4-methylcoumarin core and the 2-oxocyclohexyl group.

The Williamson ether synthesis is the most direct and widely applicable method for this transformation. libretexts.orglibretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The first step involves the deprotonation of the weakly acidic 7-hydroxy group of the coumarin precursor using a suitable base to form a more potent nucleophile, the corresponding phenoxide anion. youtube.com Due to the enhanced acidity of phenols compared to aliphatic alcohols, moderately strong bases like potassium carbonate (K₂CO₃) or milder bases in polar aprotic solvents are often sufficient. youtube.com

The generated phenoxide anion then attacks the electrophilic carbon atom of a 2-halocyclohexanone (e.g., 2-chlorocyclohexanone or 2-bromocyclohexanone). The halide ion serves as the leaving group, resulting in the formation of the desired ether product. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

General Reaction Scheme:

Deprotonation: 7-hydroxy-4-methylcoumarin + Base → 7-coumarinyloxide anion

SN2 Attack: 7-coumarinyloxide anion + 2-halocyclohexanone → this compound + Halide anion

Regioselectivity: The etherification reaction at the 7-position of 7-hydroxy-4-methylcoumarin is highly regioselective. The phenolic hydroxyl group at C7 is significantly more acidic than any potential enolic protons of the pyrone ring, ensuring that deprotonation and subsequent O-alkylation occur exclusively at this position. The coumarin ring itself is susceptible to electrophilic attack at various positions (e.g., C3, C6, C8), but under the basic conditions of the Williamson ether synthesis, O-alkylation is the overwhelmingly favored pathway. researchgate.net

Stereochemistry: The introduction of the (2-oxocyclohexyl)oxy moiety brings stereochemical implications. The electrophile, 2-halocyclohexanone, possesses a chiral center at the carbon atom bonded to the halogen (C2). The SN2 reaction mechanism proceeds via a backside attack of the nucleophile relative to the leaving group. libretexts.orglibretexts.org This results in a predictable inversion of the stereochemical configuration at the electrophilic carbon center. embibe.comlibretexts.org

Therefore, if a specific enantiomer of 2-halocyclohexanone is used as the starting material (e.g., (R)-2-chlorocyclohexanone), the reaction will produce the corresponding inverted product (e.g., the (S)-enantiomer of this compound). If a racemic mixture of the 2-halocyclohexanone is used, the final product will also be a racemic mixture of the two enantiomers. The conformational rigidity of the cyclohexanone ring can also influence reaction rates, with studies showing that stereoisomers of α-halo ketones can exhibit different reactivities in SN2 reactions. researchgate.net

Synthesis of Structural Analogs and Hybrid Molecules of this compound

The synthesis of structural analogs and hybrid molecules derived from this compound primarily involves modifications at three key positions: the cyclohexyl ring, other positions on the chromen-2-one (coumarin) scaffold, and through the application of multi-component reactions to construct novel hybrid structures. These synthetic efforts aim to explore the structure-activity relationships of this class of compounds.

Modification of the Cyclohexyl Ring System

Systematic modifications of the cyclohexyl moiety attached to the 7-oxy group of the coumarin scaffold can lead to a diverse range of analogs. While direct modifications of the pre-formed this compound are challenging, a more common approach involves the synthesis of various substituted cyclohexanol derivatives followed by their coupling with 7-hydroxy-4-methylcoumarin.

Key transformations on the cyclohexyl ring prior to its attachment to the coumarin scaffold include:

Introduction of substituents: Alkyl, aryl, and functional groups can be introduced at various positions of the cyclohexane ring. For instance, 3'- and 4'-substituted cyclohexanol derivatives have been synthesized and subsequently coupled to a biphenyl system, a strategy that can be adapted for coumarin analogs.

Variation of stereochemistry: The synthesis of specific stereoisomers of substituted cyclohexanols allows for the investigation of the impact of stereochemistry on the biological activity of the final coumarin derivatives.

The coupling of these modified cyclohexanols with 7-hydroxy-4-methylcoumarin is typically achieved through the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of the hydroxycoumarin with a suitable cyclohexyl halide or tosylate.

Starting MaterialReagents and ConditionsProductYield
7-Hydroxy-4-methylcoumarin, Substituted Cyclohexyl BromideK2CO3, Acetone, Reflux4-Methyl-7-(substituted-cyclohexyloxy)-2H-chromen-2-oneVariable
7-Hydroxy-4-methylcoumarin, Substituted CyclohexanolDEAD, PPh3, THF (Mitsunobu reaction)4-Methyl-7-(substituted-cyclohexyloxy)-2H-chromen-2-oneVariable

Functionalization at Other Positions of the Chromen-2-one Scaffold

Functionalization of the chromen-2-one scaffold at positions other than the 7-oxy group provides another avenue for creating structural diversity. Common sites for modification include the C3, C4-methyl, and C6/C8 positions.

C3-Position: The C3 position of the coumarin ring is nucleophilic and can undergo various electrophilic substitution reactions. For instance, Vilsmeier-Haack formylation introduces a formyl group at the C3 position. This formyl group can then be a versatile handle for further transformations, such as conversion to oximes, hydrazones, or other derivatives. Additionally, C3-alkylation of 4-hydroxycoumarins is a well-established method for introducing various substituents. eurekaselect.com

C4-Methyl Group: The methyl group at the C4 position can be functionalized, for example, through oxidation to a formyl group, which can then be used to synthesize Schiff bases or other condensation products.

C6 and C8 Positions: Electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation can occur at the C6 and C8 positions of the coumarin ring, depending on the reaction conditions and the directing effects of the existing substituents. For example, nitration of 7-hydroxy-4-methylcoumarin can yield 6-nitro and 8-nitro derivatives. researchgate.net

Starting MaterialReactionReagents and ConditionsProduct
4-Methyl-7-hydroxycoumarinNitrationHNO3/H2SO46-Nitro and 8-Nitro derivatives
4-Methyl-7-hydroxycoumarinBrominationBr2/Acetic Acid3-Bromo and 6-Bromo derivatives
4-Methyl-7-hydroxycoumarinAcylationAcyl chloride, Lewis acidC6 or C8-acylated derivatives

Multi-Component Reactions in Analog Synthesis

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, and they have been applied to the synthesis of coumarin-based hybrid molecules. MCRs involving coumarin precursors can lead to the formation of novel heterocyclic systems fused or linked to the coumarin scaffold.

For instance, a one-pot, three-component reaction of a 7-hydroxycoumarin, an aldehyde, and an active methylene compound can lead to the formation of pyranocoumarin derivatives. These reactions are often catalyzed by a base or an acid. The diversity of the resulting products can be easily achieved by varying the aldehyde and the active methylene compound.

Another example involves the reaction of 7-hydroxycoumarins with acetylenic esters and aromatic aldehydes in the presence of a base, leading to highly functionalized coumarin derivatives.

Catalytic Systems and Green Chemistry Approaches in Synthesis

The synthesis of this compound and its precursors has benefited from the development of various catalytic systems and the application of green chemistry principles. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

The key synthetic steps where these principles are applied are the Pechmann condensation for the formation of the 7-hydroxy-4-methylcoumarin precursor and the subsequent O-alkylation to introduce the (2-oxocyclohexyl)oxy moiety.

Pechmann Condensation:

Traditionally, the Pechmann condensation is catalyzed by strong protic acids like sulfuric acid. However, green alternatives have been explored:

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., H-Beta), sulfated zirconia, and ion-exchange resins (e.g., Amberlyst-15) have been successfully employed. researchgate.networdpress.com These catalysts offer advantages like reusability, reduced corrosion, and easier product purification.

Ionic Liquids: Brønsted acidic ionic liquids have been used as both catalyst and solvent, providing a recyclable and efficient medium for the reaction. rsc.org

Microwave and Ultrasound Irradiation: The use of microwave or ultrasound irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. wordpress.com

O-Alkylation (Williamson Ether Synthesis):

The O-alkylation of 7-hydroxy-4-methylcoumarin with a 2-halocyclohexanone derivative is typically carried out using a base in a suitable solvent. Green chemistry approaches focus on:

Phase-Transfer Catalysis: Using phase-transfer catalysts can enhance the reaction rate and allow for the use of less hazardous solvents.

Solvent-Free Conditions: Performing the reaction under solvent-free or neat conditions, often with microwave assistance, minimizes the use of volatile organic compounds.

Use of Greener Solvents: Replacing traditional solvents like DMF or acetone with more environmentally friendly alternatives such as polyethylene glycol (PEG) has been reported for the O-alkylation of hydroxycoumarins. kjscollege.com

ReactionCatalyst/Green MethodAdvantages
Pechmann CondensationSolid acids (Zeolites, Sulfated Zirconia)Reusability, reduced waste, easier work-up. wordpress.com
Pechmann CondensationIonic LiquidsRecyclable, efficient. rsc.org
Pechmann CondensationMicrowave IrradiationReduced reaction time, improved yields. wordpress.com
O-AlkylationPolyethylene Glycol (PEG) as solventEnvironmentally benign, recyclable. kjscollege.com

Reaction Mechanisms and Kinetic Studies of Synthetic Pathways

Pechmann Condensation:

The mechanism of the Pechmann condensation is generally accepted to proceed through the following steps:

Transesterification: The phenolic hydroxyl group of resorcinol attacks the carbonyl group of the β-ketoester (ethyl acetoacetate), leading to a transesterification product.

Intramolecular Hydroxyalkylation (Friedel-Crafts type reaction): The activated aromatic ring attacks the keto-carbonyl group intramolecularly to form a cyclic intermediate.

Dehydration: The tertiary alcohol formed in the previous step is dehydrated under acidic conditions to form the α,β-unsaturated ester, which is the coumarin ring system.

Kinetic studies on the Pechmann condensation using solid acid catalysts like H-Beta zeolite have suggested that the reaction follows a three-step mechanism, with the transesterification being the rate-determining step. researchgate.net The activation energy for this reaction has been determined experimentally and computationally, providing insights into the catalytic cycle. researchgate.net

O-Alkylation (Williamson Ether Synthesis):

The O-alkylation of the 7-hydroxy group of 7-hydroxy-4-methylcoumarin with a 2-halocyclohexanone proceeds via a Williamson ether synthesis. The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.com

Deprotonation: A base (e.g., K2CO3 or NaH) deprotonates the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the carbon atom bearing the halogen in the 2-halocyclohexanone. This attack occurs from the backside of the C-X bond.

Displacement of the Leaving Group: In a concerted step, the nucleophile forms a new C-O bond while the halide ion (the leaving group) is displaced. wikipedia.orgmasterorganicchemistry.com

Following a comprehensive search for scientific literature, specific experimental data for the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound could not be located. Published research providing detailed ¹H NMR, ¹³C NMR, two-dimensional NMR, IR, or UV-Vis spectroscopic analyses for this specific molecule is not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate an article with the requested data tables and detailed research findings while adhering to the principles of scientific accuracy. The creation of such data would be hypothetical and not based on experimentally verified results for the compound .

General spectroscopic characteristics can be predicted based on the known data of its constituent moieties, namely the 7-hydroxy-4-methyl-2H-chromen-2-one (hymecromone) core and the 2-oxocyclohexyl group. However, without experimental verification, a detailed and accurate analysis as per the requested outline cannot be provided.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. For 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (C₁₆H₁₆O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, in the analysis of a similar coumarin (B35378) derivative, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), HRMS confirmed the elemental formula C₁₆H₁₀ClO₄⁺ for the pseudo-molecular ion ([M+H]⁺) with a mass error of just 1.33 ppm. mdpi.com Similarly, the structure of 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin was confirmed through HRMS analysis. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for a Coumarin Derivative
ParameterValueReference
Compound2-oxo-2H-chromen-7-yl 4-chlorobenzoate mdpi.com
Ionization ModeESI+N/A
Measured m/z ([M+H]⁺)301.0261 mdpi.com
Calculated FormulaC₁₆H₁₀ClO₄⁺ mdpi.com
Mass Error1.33 ppm mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before they are introduced into the mass spectrometer. These methods are vital for assessing the purity of a sample and confirming the identity of the main component. The retention time from the chromatography provides one layer of identification, while the mass spectrum provides another.

The mass spectrum generated can reveal characteristic fragmentation patterns. For coumarin derivatives, fragmentation often involves cleavages of substituent groups and the coumarin core itself. For example, analysis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide showed characteristic fragment cations, including a 4-methyl-2-oxo-2H-chromen-7-aminium cation at m/z 176, which provides clear evidence for the presence of the coumarin scaffold. researchgate.net Similar characteristic fragmentation would be expected for this compound, confirming its structural identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles.

For coumarin derivatives, X-ray crystallography typically reveals that the fused benzene (B151609) and pyran-2-one rings are nearly planar. nih.govnih.gov In the crystal structure of a related compound, 4-methyl-7-propoxy-2H-chromen-2-one, the dihedral angles between the fused rings were found to be minimal, at 1.22 (12)° and 1.57 (12)° for two independent molecules in the asymmetric unit. nih.govnih.gov The geometry of the substituent at the 7-position is also determined with high precision. For this compound, this analysis would define the conformation of the cyclohexanone (B45756) ring (e.g., chair, boat) and its orientation relative to the planar coumarin system.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In many coumarin structures, C-H···O hydrogen bonds are common, linking molecules into larger supramolecular assemblies. nih.govnih.gov For instance, in the crystal of 4-methyl-7-propoxy-2H-chromen-2-one, molecules are connected by C—H⋯O hydrogen bonds, forming tapes that are further linked by C—H⋯π interactions. nih.govnih.gov

Additionally, offset π-π stacking interactions between the electron-rich aromatic rings of the coumarin systems are frequently observed, further stabilizing the crystal lattice. nih.govresearchgate.net In one case, the distance between the centroids of the benzene rings of adjacent molecules was found to be 3.6087 (4) Å. nih.govnih.gov The analysis of these non-covalent interactions is crucial for the field of crystal engineering, which seeks to design materials with specific properties based on their crystal structures.

Table 2: Example Crystallographic Data for an Analogous Coumarin Compound
Parameter4-methyl-7-propoxy-2H-chromen-2-oneReference
Chemical FormulaC₁₃H₁₄O₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)13.9213 (3) nih.gov
b (Å)12.3965 (3) nih.gov
c (Å)13.3486 (3) nih.gov
β (°)100.081 (1) nih.gov
Key InteractionsC-H···O hydrogen bonds, π-π stacking nih.govnih.gov

Chromatographic Techniques for Compound Purity and Analytical Method Development (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are fundamental for both the purification and purity assessment of synthetic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. For example, the synthesis of 4-methyl-7-propoxy-2H-chromen-2-one was monitored by TLC to determine the completion of the reaction. nih.gov The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was similarly tracked using TLC before the workup and purification steps. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used to separate, identify, and quantify components in a mixture. They are the standard methods for determining the purity of a final compound, often expressed as a percentage of the total peak area detected. The development of a robust HPLC or UPLC method involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), flow rate, and detection wavelength (typically UV detection for coumarins, which are chromophoric). These methods provide precise and reproducible purity data, which is essential for chemical characterization.

Table 3: Typical Parameters for Chromatographic Analysis of Coumarins
TechniqueStationary PhaseMobile Phase (Illustrative)DetectionApplication
TLC Silica (B1680970) gel 60 F₂₅₄Ethyl acetate/HexaneUV light (254 nm)Reaction monitoring
HPLC C18 silica gelAcetonitrile/Water gradientUV (e.g., 320 nm)Purity assessment
UPLC C18 silica gel (sub-2 µm)Acetonitrile/Water gradientUV/PDAHigh-throughput purity analysis

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govscienceacademique.com Within DFT, the properties of a molecule are determined by its electron density. A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. scienceacademique.com

For 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, a DFT calculation would begin by defining a starting geometry. The calculations, using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), would then iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. nih.gov The final output would provide the optimized 3D coordinates of all atoms. From this, key geometric parameters and thermodynamic properties like the heat of formation and total energy could be determined, offering insights into the molecule's stability. researchgate.net However, specific studies providing these calculated parameters for this compound are not available in the published literature.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. researchgate.net A computational analysis of this compound would yield the specific energy values for its HOMO and LUMO and the resulting energy gap, which would help in predicting its reactivity in chemical reactions. At present, such a specific HOMO-LUMO analysis for this compound has not been reported.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Analogs

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a rotatable ether linkage and a cyclohexanone (B45756) ring, multiple low-energy conformations, or conformers, are possible.

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. grafiati.com An MD simulation would allow for the exploration of the conformational landscape of this compound, revealing the preferred shapes of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with biological targets, as its shape dictates its ability to fit into binding sites. grafiati.com Despite the utility of these methods, there are no published conformational analyses or molecular dynamics simulations specifically for this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. researchgate.netrsc.org These predictions are highly valuable for confirming the identity and structure of a synthesized compound by comparing theoretical spectra with experimental data.

Methods like DFT can be used to calculate the magnetic shielding of atomic nuclei, which can then be converted into NMR chemical shifts (¹H and ¹³C). researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to IR and Raman spectra can be predicted. Time-dependent DFT (TD-DFT) is employed to simulate electronic excitations and predict UV-Vis absorption spectra. While these computational tools are widely applied to coumarin (B35378) derivatives, a specific computational prediction of the spectroscopic properties for this compound is not documented in the scientific literature.

Molecular Docking and Receptor Interaction Modeling for Biological Targets (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comacgpubs.org This method is instrumental in drug discovery for screening potential drug candidates and for understanding the mechanism of action at a molecular level.

A molecular docking study of this compound would involve selecting a specific biological target (e.g., an enzyme or receptor implicated in a disease). The 3D structure of the compound would then be placed into the binding site of the receptor, and a scoring function would be used to estimate the binding affinity and identify the most likely binding mode. nih.gov The analysis of the resulting docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. acgpubs.org This provides a mechanistic hypothesis for the compound's biological activity. Currently, there are no published molecular docking studies that investigate the interaction of this compound with any specific biological targets.

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological potency of coumarin (B35378) derivatives is intricately linked to the nature and position of their substituents. SAR and QSAR studies provide a framework for understanding these relationships, guiding the design of more effective and selective therapeutic agents.

Elucidation of Structural Features Governing Biological Potency

The biological activity of 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is largely dictated by the interplay of its core coumarin structure and its specific substituents. The 4-methyl group is a common feature in many biologically active coumarins and has been shown to influence a range of activities.

The most prominent feature of the title compound is the (2-oxocyclohexyl)oxy moiety at the 7-position. The 7-position of the coumarin ring is a frequent site for substitution, and modifications at this position have been shown to significantly impact biological activity. For instance, in the context of anticancer activity, substitutions at the 7-position of 4-methylcoumarin (B1582148) derivatives have been extensively explored. Studies on various 7-hydroxy-4-methylcoumarins and their derivatives have demonstrated that the nature of the substituent at this position is a critical determinant of cytotoxicity against various cancer cell lines. nih.gov

The introduction of a bulky and lipophilic group, such as the 2-oxocyclohexyl ring, can influence several key properties of the molecule, including its ability to bind to target enzymes and its pharmacokinetic profile. The presence of the ketone functional group within the cyclohexyl ring also introduces a potential site for hydrogen bonding, which could be crucial for interactions with biological targets.

Correlating Substituent Effects with Mechanistic Pathways

Enzyme Inhibition Mechanisms and Kinetics

The diverse biological activities of coumarins are often attributed to their ability to interact with and inhibit various enzymes. The following sections explore the potential inhibitory mechanisms of this compound against several key enzymes.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for the treatment of pain and inflammation. nih.gov Coumarin derivatives have been investigated as potential COX inhibitors. nih.gov The mechanism of COX inhibition can vary, with some compounds acting as competitive inhibitors, while others exhibit non-competitive or mixed-type inhibition. acs.org

While specific kinetic data for the inhibition of COX enzymes by this compound are not available, the structural features of the molecule suggest a potential for interaction with the COX active site. The planar coumarin ring system can mimic the arachidonic acid substrate, while the bulky substituent at the 7-position could interact with hydrophobic pockets within the enzyme, potentially leading to selective inhibition of COX-2 over COX-1.

Investigation of DNA Gyrase Modulation

DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication and is a validated target for antibacterial agents. mdpi.com Aminocoumarins are a well-known class of DNA gyrase inhibitors that act by competitively inhibiting the ATPase activity of the GyrB subunit. nih.govsemanticscholar.org

The coumarin core of this compound provides a structural basis for potential interaction with the ATP-binding site of DNA gyrase. The nature of the substituent at the 7-position is known to influence the inhibitory potency of coumarins against this enzyme. nih.gov The bulky and hydrophobic (2-oxocyclohexyl)oxy group could potentially enhance binding to the hydrophobic pocket of the ATP-binding site, thereby modulating the enzyme's activity.

Studies on Acetylcholinesterase and Aromatase Inhibition

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Numerous coumarin derivatives have been synthesized and evaluated as AChE inhibitors. rsc.orgnih.govresearchgate.net Structure-activity relationship studies have shown that the presence of a 4-methyl group and the nature of the substituent at the 7-position are critical for potent AChE inhibition. While some 7-hydroxycoumarin derivatives show promising activity, others with different linkers and terminal groups at the 7-position exhibit varied inhibitory potential.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.gov Coumarin derivatives have emerged as a promising class of aromatase inhibitors. nih.govsemanticscholar.orgresearchgate.net The inhibitory potency and mechanism are highly dependent on the substitution pattern of the coumarin ring. For instance, bulky substituents at the 7-position can influence the binding mode and selectivity of the inhibitor. sci-hub.se Studies on 7-substituted steroids have also highlighted the importance of this position for potent aromatase inhibition. nih.gov The (2-oxocyclohexyl)oxy group of the title compound, being a bulky substituent, suggests a potential for interaction with the aromatase active site.

Receptor Binding and Signaling Pathway Modulation

The interaction of coumarin and chromenone derivatives with cellular receptors is a key aspect of their mechanism of action. Studies on a library of chromenone compounds have revealed their potential as ligands for sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov Specifically, compounds featuring an alkoxy side chain at the 6-position of the chromenone core have demonstrated affinity for both σ1 and σ2 subtypes. nih.gov

For example, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one was identified as a modulator of both σ1 and σ2 receptors. nih.gov The affinity was found to be influenced by the length of the linker and the nature of the basic group attached. nih.gov Although this compound has a different substitution pattern, these findings highlight the capacity of the chromenone scaffold to interact with specific receptor binding sites. The oxocyclohexyl moiety in its structure may confer unique binding properties that warrant further investigation.

Table 1: Affinity of Selected Chromenone Derivatives for Sigma Receptors

Compound Linker Length (n) Basic Moiety σ1 Receptor Ki (nM) σ2 Receptor Ki (nM)
4 4 Pyrrolidine 87.0 >1000
7 4 Piperidine 30.3 114
12 5 Morpholine 16.2 168
20 3 Azepane 27.2 761

Data sourced from a study on 6-alkoxy-4H-chromen-4-ones. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancers. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is a frequent target for therapeutic intervention, with numerous inhibitors developed. mdpi.comnih.govresearchgate.net While direct evidence for this compound is not available, the general class of chromenones has been explored for PI3K/mTOR inhibitory activity. For example, pteridinones, which share some structural similarities, were designed to have excellent selectivity for PI3K and mTOR. researchgate.net The inhibition of this pathway can lead to cell cycle arrest and reduced cell viability in cancer cell lines. mdpi.com

The NF-κB (nuclear factor-kappa B) pathway is another critical signaling cascade involved in inflammation and immune responses. nih.govnih.gov The inhibition of NF-κB is a key mechanism for many anti-inflammatory compounds. nih.govbiorxiv.org Certain natural and synthetic compounds, including some with chalcone structures related to coumarins, have been shown to suppress NF-κB activation. nih.gov This suppression can occur through the inhibition of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits. nih.gov Given the anti-inflammatory properties often associated with coumarins, it is plausible that this compound could exert its effects through modulation of the NF-κB or related MAPK pathways, though this requires experimental verification.

Mechanistic Basis of Antimicrobial Activities

Coumarin derivatives are well-known for their broad-spectrum antimicrobial properties. researchgate.net The proposed mechanisms often involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Pseudomonas aeruginosa and Staphylococcus aureus are significant opportunistic pathogens known for their ability to develop resistance to conventional antibiotics. mdpi.com P. aeruginosa, a Gram-negative bacterium, is a common cause of nosocomial infections, while S. aureus, a Gram-positive bacterium, is responsible for various skin and systemic infections, with methicillin-resistant S. aureus (MRSA) posing a major therapeutic challenge. mmu.ac.ukmdpi.com

A variety of coumarin-based compounds have demonstrated activity against these resistant strains. researchgate.netmdpi.commdpi.com The antibacterial efficacy is highly dependent on the specific chemical structure of the coumarin derivative. While specific data for this compound is limited, the general coumarin scaffold is a promising starting point for the development of new antibacterial agents. The mechanism of action is thought to involve disruption of the bacterial cell wall or inhibition of biofilm formation. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Coumarin-Related Compounds Against Pathogenic Bacteria

Compound Type Bacterial Strain MIC (µg/mL)
Coumarin-Triazole Conjugate Enterococcus faecalis 12.5–50
Aluminum Acetylacetonate Complex Methicillin-resistant Staphylococcus aureus 6.25 - 100
Aluminum Acetylacetonate Complex Pseudomonas aeruginosa 6.25 - 100
G19 Peptide Escherichia coli O157:H7 ~12.5 µM
G19 Peptide Methicillin-resistant Staphylococcus aureus ~1.5 µM

This table presents data for related compounds to illustrate the antibacterial potential of similar chemical classes. mdpi.commdpi.comjobpcr.com

The coumarin nucleus is also a key pharmacophore in the design of antifungal agents. nih.gov Various derivatives have been synthesized and tested against a range of pathogenic fungi. nih.gov For instance, a series of 4-methyl-6-alkyl-α-pyrones showed effective inhibition of mycelial growth against fungi such as Sclerotium rolfsii and Rhizoctonia bataticola. nih.gov The antifungal potency was found to correlate with the length of the alkyl chain. nih.gov

Additionally, novel sulfonamides derived from 4-hydroxycoumarin have displayed significant activity against fungal species like Microsporum canis and Fusarium solani. nih.gov These findings underscore the versatility of the coumarin scaffold in generating compounds with potent antifungal properties. The specific structural features of this compound, particularly the ether-linked cyclohexanone (B45756) moiety, may contribute to a unique antifungal profile that merits further investigation.

Modes of Action Against Microbial Targets (e.g., quorum sensing inhibition)

The investigation into the microbial regulatory mechanisms of this compound has not been documented. However, the coumarin scaffold, the core structure of this compound, is known to interfere with bacterial communication, a process known as quorum sensing (QS). Quorum sensing allows bacteria to coordinate gene expression with population density, often regulating virulence factors and biofilm formation.

Studies on various coumarin derivatives have demonstrated their potential as quorum sensing inhibitors (QSIs). These compounds can disrupt QS systems in several ways, including the inhibition of signaling molecule synthesis and the blockage of signal reception. For instance, certain coumarins have been shown to inhibit the production of N-acyl-homoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. By interfering with these signals, coumarins can attenuate the expression of virulence factors in pathogens like Pseudomonas aeruginosa, rendering them less harmful.

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant potential of this compound has not been specifically evaluated. However, the antioxidant properties of the 4-methylcoumarin framework are well-established. The capacity of these molecules to scavenge free radicals is a key aspect of their antioxidant activity.

A variety of in vitro assays are commonly used to assess the antioxidant capacity of coumarin derivatives. These assays typically measure the ability of a compound to scavenge stable free radicals or to reduce metal ions. Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to neutralize the ABTS radical cation.

Studies on various 4-methylcoumarin derivatives have shown that the presence and position of hydroxyl groups on the coumarin ring significantly influence their radical scavenging activity. For example, ortho-dihydroxy-substituted coumarins are often found to be potent radical scavengers. Without experimental data for this compound, its performance in these assays remains unknown.

Table 1: Illustrative Data on Antioxidant Activity of Representative 4-Methylcoumarin Derivatives (Hypothetical Data)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
4-methyl-7-hydroxycoumarinData not availableData not available
4-methyl-6,7-dihydroxycoumarinData not availableData not available
This compound Data not available Data not available

Note: This table is for illustrative purposes only. No specific data is available for the listed compounds in the public domain.

The cellular mechanisms by which this compound might mitigate oxidative stress have not been investigated. In general, the protective effects of antioxidants at the cellular level can involve multiple pathways. These may include the direct scavenging of intracellular reactive oxygen species (ROS), the upregulation of endogenous antioxidant enzymes (such as superoxide dismutase, catalase, and glutathione peroxidase), and the modulation of signaling pathways involved in the cellular stress response. The ability of a specific coumarin derivative to influence these cellular processes would depend on its unique chemical structure and its ability to interact with cellular components.

Investigation of Cellular Proliferation and Apoptosis Mechanisms (in vitro, non-clinical)

There is no available research on the effects of this compound on cellular proliferation and apoptosis. However, several studies have explored the anti-proliferative and pro-apoptotic potential of other coumarin derivatives in various cancer cell lines.

The mechanisms by which some coumarins induce apoptosis, or programmed cell death, often involve the modulation of key regulatory proteins. For instance, a bis(4-hydroxy-2H-chromen-2-one) derivative has been shown to induce apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio can lead to the activation of caspases, which are the executive enzymes of apoptosis.

The impact of a compound on the cell cycle is another important aspect of its anti-proliferative activity. Some coumarins have been observed to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. The specific effects of this compound on these intricate cellular processes can only be determined through dedicated in vitro studies.

Emerging Applications in Advanced Materials Science and Chemical Biology

Development of Fluorescent Probes and Chemosensors based on the Coumarin (B35378) Scaffold

The coumarin framework is a cornerstone in the design of fluorescent probes and chemosensors due to its inherent photophysical characteristics, such as high quantum yields, excellent photostability, and sensitivity to the local environment. These properties can be finely tuned through chemical modifications of the coumarin core. For instance, the introduction of electron-donating groups at the 7-position, such as the (2-oxocyclohexyl)oxy group in the target molecule, can enhance the fluorescence quantum yield and shift the emission to longer wavelengths.

The 4-methyl group on the coumarin ring can also influence the photophysical properties by increasing steric bulk and affecting the electronic distribution within the molecule. The core principle behind the use of coumarin derivatives as chemosensors lies in the modulation of their fluorescence upon interaction with a specific analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). The 2-oxocyclohexyl moiety in 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one offers a potential binding site for specific ions or molecules, which could trigger a change in the fluorescence signal, making it a promising candidate for the development of selective chemosensors.

Coumarin-Based Probe Type Sensing Mechanism Potential Analytes
Turn-on ProbesAnalyte binding suppresses a non-radiative decay pathway, leading to an increase in fluorescence.Metal ions, anions, reactive oxygen species
Turn-off ProbesAnalyte binding enhances a non-radiative decay pathway, causing fluorescence quenching.Metal ions, biomolecules
Ratiometric ProbesAnalyte binding induces a shift in the emission wavelength, allowing for quantitative measurements based on the ratio of intensities at two wavelengths.pH, polarity, viscosity

Applications in Optoelectronics and Photophysical Devices

The versatile optoelectronic properties of coumarin derivatives have led to their investigation for use in various photophysical devices. mdpi.com Their strong absorption in the UV-visible region and high fluorescence quantum yields make them suitable as organic luminophores. mdpi.comnih.gov The specific substitution pattern on the coumarin ring system significantly influences their optoelectronic characteristics. mdpi.com

For this compound, the electron-donating nature of the ether-linked substituent at the 7-position is expected to play a crucial role in its photophysical behavior. acs.org Such substitutions are known to induce a red-shift in the absorption and emission spectra, which can be advantageous for specific applications. acs.org The molecular structure of coumarin derivatives allows for intramolecular charge transfer (ICT) upon photoexcitation, a key process for many optoelectronic applications. nih.gov The efficiency of this ICT can be modulated by the substituents on the coumarin core. acs.org

Computational studies on various coumarin derivatives have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tailored through chemical modification, which is essential for their application in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.com While specific experimental data for this compound in optoelectronic devices is not yet widely available, the general properties of similarly substituted coumarins suggest its potential in these areas.

Device Type Role of Coumarin Derivative Key Photophysical Property
Organic Light-Emitting Diodes (OLEDs)Emissive layer material or dopantHigh fluorescence quantum yield, color tenability
Dye-Sensitized Solar Cells (DSSCs)PhotosensitizerStrong absorption in the visible spectrum, efficient charge injection
Laser DyesGain mediumHigh fluorescence quantum yield, photostability
Optical BrightenersAbsorbs UV light and re-emits in the blue regionStrong fluorescence

Integration into "Smart" Materials and Polymer Systems

"Smart" materials, or stimuli-responsive materials, are designed to undergo a significant change in their properties in response to external stimuli such as light, temperature, or pH. rsc.orgresearchgate.net Coumarin derivatives are particularly attractive for creating photo-responsive materials due to their ability to undergo a reversible [2+2] cycloaddition reaction upon irradiation with UV light of different wavelengths. mdpi.comnih.gov This photodimerization can be used to crosslink polymer chains, leading to changes in solubility, swelling behavior, and mechanical properties. rsc.orgnih.gov

The incorporation of this compound into polymer systems could impart photo-responsive characteristics. The coumarin moiety can be attached as a side chain to a polymer backbone or incorporated directly into the main chain. researchgate.net Upon exposure to UV light (typically > 300 nm), the coumarin units can dimerize, leading to the formation of a crosslinked network. mdpi.com This process is often reversible by irradiation with shorter wavelength UV light (< 260 nm), which cleaves the cyclobutane ring of the dimer and restores the original coumarin structure. rsc.org This reversible crosslinking can be harnessed for applications such as photo-healable materials, drug delivery systems, and optical data storage. rsc.orgmdpi.com

Stimulus Response of Coumarin-Containing Polymer Potential Application
Light (UV)Reversible photodimerization leading to crosslinking/decrosslinkingPhoto-healable materials, controlled drug release, optical data storage
TemperatureChange in solubility (Lower Critical Solution Temperature behavior)Thermo-responsive hydrogels, sensors
pHAlteration of fluorescence or absorption propertiespH sensors, bio-imaging

Use as Scaffolds for Bio-functional Hybrid Molecules

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com This has led to the development of numerous coumarin-based hybrid molecules where the coumarin core is linked to other pharmacologically active moieties to create new therapeutic agents with improved or dual activities. nih.govresearchgate.neteurekaselect.com

The structure of this compound provides several points for further functionalization to create bio-functional hybrids. The 2-oxocyclohexyl group, for instance, could be modified to incorporate other bioactive components. The versatility of the coumarin scaffold allows for the synthesis of hybrid molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The strategy of molecular hybridization aims to combine the therapeutic benefits of different pharmacophores into a single molecule, potentially leading to synergistic effects, reduced side effects, and improved pharmacokinetic profiles. eurekaselect.com The coumarin moiety in these hybrids can act not only as a bioactive component but also as a fluorescent tag for imaging and tracking the molecule within biological systems. nih.gov

Hybrid Molecule Type Combined Pharmacophores Targeted Biological Activity
Coumarin-Chalcone HybridsCoumarin and ChalconeAnticancer, Antimicrobial, Antioxidant
Coumarin-Triazole HybridsCoumarin and TriazoleAnticancer, Antimicrobial, Antiviral
Coumarin-Quinone HybridsCoumarin and QuinoneAnticancer, Antimicrobial, Antioxidant nih.gov
Coumarin-Amino Acid HybridsCoumarin and Amino AcidAnticancer, Enzyme Inhibition

Future Research Directions and Unexplored Avenues for 4 Methyl 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One Research

Exploration of Novel Synthetic Methodologies for Enhanced Complexity and Diversity

Future synthetic efforts should focus on developing more efficient and versatile methods to generate a wider array of derivatives based on the 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one core. While classical methods for coumarin (B35378) synthesis, such as the Pechmann condensation, are well-established, exploring novel synthetic strategies will be crucial for accessing more complex and structurally diverse analogs. researchgate.netnih.gov

One promising avenue is the use of multicomponent reactions (MCRs). MCRs offer a streamlined approach to building molecular complexity in a single step, which can significantly accelerate the drug discovery process. Another area for exploration is the application of flow chemistry. Continuous flow synthesis can offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch setups. Furthermore, biocatalysis, employing enzymes to perform specific chemical transformations, could provide a green and highly selective method for synthesizing chiral derivatives of the target compound.

Synthetic MethodologyPotential Advantages
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid access to diverse libraries
Flow ChemistryImproved safety, scalability, precise control over reaction parameters
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly

Advanced Computational Approaches for Predictive Modeling and Deeper Mechanistic Insights

Advanced computational techniques are indispensable tools for modern drug discovery, enabling the prediction of molecular properties and providing deeper insights into mechanisms of action. nih.gov For this compound, computational studies can guide the design of new derivatives with improved activity and selectivity.

Computational ApproachApplication
Molecular DockingPrediction of binding modes and affinities to biological targets
Density Functional TheoryUnderstanding electronic structure and reactivity
Molecular Dynamics SimulationsStudying the dynamic behavior and interactions in a biological environment

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation in Biological Systems

To gain a comprehensive understanding of the biological effects of this compound, future research should focus on integrating multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. researchgate.net

For instance, transcriptomic analysis can reveal changes in gene expression patterns induced by the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomic studies can shed light on the metabolic pathways affected by the compound. By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity. researchgate.net

Omics Data TypeInformation Provided
GenomicsGenetic basis of response to the compound
TranscriptomicsChanges in gene expression
ProteomicsAlterations in protein levels and modifications
MetabolomicsEffects on metabolic pathways

Development of High-Throughput Screening Assays for Mechanistic Investigations

High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large numbers of compounds. nih.govyoutube.com The development of robust and reliable HTS assays will be crucial for efficiently screening libraries of derivatives of this compound and for elucidating their mechanisms of action.

These assays can be designed to measure a wide range of biological activities, from enzyme inhibition to effects on cell signaling pathways. For example, a fluorescence-based assay could be developed to screen for inhibitors of a specific enzyme, while a cell-based assay could be used to assess the compound's effects on cell viability or proliferation. researchgate.net The data generated from HTS can be used to identify promising lead compounds for further development and to gain insights into the structure-activity relationships of the compound series.

Assay TypePurpose
Biochemical AssaysMeasuring the effect on a specific molecular target (e.g., enzyme)
Cell-Based AssaysAssessing the effect on cellular processes (e.g., viability, signaling)
High-Content ScreeningProviding detailed information on cellular phenotypes

Systematic Exploration of New Chemical Space around the Core Structure for Targeted Applications

A systematic exploration of the chemical space around the this compound core structure is essential for developing derivatives with tailored applications. nih.govmdpi.combath.ac.uk This involves making systematic modifications to different parts of the molecule and evaluating the effects of these changes on its biological activity.

For example, the 4-methyl group could be replaced with other alkyl or aryl groups to probe the effect of steric and electronic factors on activity. The 2-oxocyclohexyl moiety offers multiple positions for substitution, allowing for the introduction of a wide range of functional groups. The coumarin ring itself can also be modified, for instance, by introducing substituents at different positions or by replacing the oxygen atom with other heteroatoms. This systematic approach will enable the generation of a diverse library of compounds with a wide range of biological activities, paving the way for the development of new therapeutic agents.

Molecular ModificationRationale
Variation of the 4-position substituentExplore steric and electronic effects
Substitution on the cyclohexyl ringIntroduce new functional groups for targeted interactions
Modification of the coumarin coreModulate the overall physicochemical properties and biological activity

Q & A

Q. What synthetic methodologies are effective for constructing the chromen-2-one core with a 2-oxocyclohexyloxy substituent at position 7?

The synthesis typically involves a multi-step approach:

  • Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-4-methylcoumarin) with a β-keto ester under acidic conditions to form the chromen-2-one core .
  • Substituent Introduction : The 2-oxocyclohexyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction, using 2-hydroxycyclohexanone derivatives. Protective groups may be required to prevent side reactions at the coumarin carbonyl .
  • Purification : Column chromatography or recrystallization ensures purity, as seen in analogous coumarin derivatives .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C4, oxocyclohexyloxy at C7). Coupling constants and splitting patterns distinguish stereochemistry .
  • X-ray Crystallography : Resolves bond lengths, angles, and π-π stacking interactions in the crystal lattice, critical for validating regioselectivity .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What reaction conditions optimize the stability of sensitive functional groups during derivatization?

  • pH Control : Neutral or mildly acidic conditions prevent hydrolysis of the ester or ketone groups .
  • Temperature : Reactions performed at 0–25°C minimize degradation, as demonstrated in similar coumarin syntheses .
  • Catalysts : Mild catalysts (e.g., DMAP) enhance selectivity in acylation or alkylation steps .

Advanced Research Questions

Q. How does the 2-oxocyclohexyloxy group influence regioselectivity in electrophilic substitution reactions?

  • Steric Effects : The bulky cyclohexyl group directs electrophiles to less hindered positions (e.g., C5 or C8) .
  • Electronic Effects : The electron-withdrawing oxo group deactivates the benzene ring, favoring meta substitution in halogenation or nitration .
  • Experimental Validation : Competitive reactions with analogous compounds (e.g., 7-methoxycoumarins) highlight differences in reactivity .

Q. What computational models predict the compound’s binding affinity to biological targets?

  • Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) identifies key interactions, such as hydrogen bonding with the oxocyclohexyl group .
  • QSAR Analysis : Quantitative structure-activity relationships correlate substituent properties (e.g., logP, polar surface area) with antimicrobial or anticancer activity .
  • MD Simulations : Molecular dynamics assess stability of ligand-protein complexes over time .

Q. How do structural modifications enhance bioactivity while maintaining metabolic stability?

  • Derivatization : Hydrazide or Schiff base derivatives at the 2-oxo position improve solubility and target specificity, as shown in related coumarin hybrids .
  • Prodrug Strategies : Esterification of the hydroxyl group enhances bioavailability, with in vitro hydrolysis studies guiding design .
  • Metabolic Profiling : Liver microsome assays identify vulnerable sites (e.g., oxidation of the cyclohexyl ring) for targeted modification .

Q. What contradictions exist in reported biological activities of structurally similar coumarins?

  • Anticancer Activity : Some studies report apoptosis induction via caspase-3 activation, while others note off-target effects on healthy cells .
  • Antimicrobial Efficacy : Discrepancies in MIC values against Gram-positive vs. Gram-negative bacteria may arise from differential membrane permeability .
  • Resolution : Meta-analyses of assay conditions (e.g., nutrient media, inoculum size) standardize activity comparisons .

Methodological Considerations

Q. How can reaction regioselectivity be experimentally validated?

  • Isotopic Labeling : 13^{13}C-labeled precursors track substituent incorporation via NMR .
  • Competitive Reactions : Parallel syntheses with substituent variations (e.g., 7-methoxy vs. 7-oxocyclohexyloxy) isolate electronic/steric effects .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and photodegradation .
  • Stabilizers : Addition of antioxidants (e.g., BHT) prolongs shelf life, validated by accelerated stability testing .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Fragment Libraries : Synthesize derivatives with incremental modifications (e.g., cyclohexyl → cyclopentyl) and test in bioassays .
  • Crystallographic Data : Correlate X-ray structures (e.g., bond angles at C7) with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.